molecular formula C14H7F4N B1403341 5-Fluoro-4'-(trifluoromethyl)biphenyl-2-carbonitrile CAS No. 1261878-50-5

5-Fluoro-4'-(trifluoromethyl)biphenyl-2-carbonitrile

Cat. No.: B1403341
CAS No.: 1261878-50-5
M. Wt: 265.2 g/mol
InChI Key: RSIRFPUITVYIFS-UHFFFAOYSA-N
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Description

5-Fluoro-4’-(trifluoromethyl)biphenyl-2-carbonitrile is an organic compound characterized by the presence of fluorine and trifluoromethyl groups attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, the selection of appropriate solvents and reagents is crucial to ensure the scalability and sustainability of the industrial process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4’-(trifluoromethyl)biphenyl-2-carbonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The presence of fluorine and trifluoromethyl groups makes the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: As mentioned earlier, Suzuki-Miyaura coupling is a key reaction for the synthesis of this compound.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted biphenyl derivatives, while oxidation and reduction can modify the functional groups present on the biphenyl scaffold.

Scientific Research Applications

5-Fluoro-4’-(trifluoromethyl)biphenyl-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-4’-(trifluoromethyl)biphenyl-2-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Bis(trifluoromethyl)-4,4’-diaminobiphenyl
  • 5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives

Uniqueness

5-Fluoro-4’-(trifluoromethyl)biphenyl-2-carbonitrile is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the biphenyl scaffold. This unique structure imparts distinct chemical and physical properties, such as increased hydrophobicity and stability, which can be advantageous in various applications .

Properties

IUPAC Name

4-fluoro-2-[4-(trifluoromethyl)phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F4N/c15-12-6-3-10(8-19)13(7-12)9-1-4-11(5-2-9)14(16,17)18/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIRFPUITVYIFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)F)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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